molecular formula C17H19BrN2O3 B6123023 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid

1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid

Cat. No. B6123023
M. Wt: 379.2 g/mol
InChI Key: RNEDFZGSMQUKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid (BIPPC) is a chemical compound that has been widely studied for its potential applications in scientific research. BIPPC belongs to the class of indole-based compounds and is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a critical role in many cellular processes, including glucose metabolism, cell proliferation, and apoptosis.

Mechanism of Action

1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid exerts its biological effects by inhibiting the activity of GSK-3β, which is a key regulator of many cellular processes. GSK-3β is involved in the regulation of glycogen synthesis, protein synthesis, and cell proliferation, and is also involved in the pathogenesis of many diseases, including cancer, neurodegenerative diseases, and diabetes. By inhibiting GSK-3β activity, 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid can modulate these cellular processes and potentially provide therapeutic benefits in these diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid are diverse and depend on the specific cellular context in which it is used. 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid for lab experiments is its high potency and specificity for GSK-3β inhibition. 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been shown to be more potent than other GSK-3β inhibitors, such as lithium and SB216763. However, one limitation of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research on 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid. One area of interest is the development of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid analogs that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the therapeutic potential of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid in other diseases, such as inflammatory disorders and cardiovascular diseases. Additionally, the use of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid in combination with other drugs or therapies may provide synergistic effects and improve therapeutic outcomes.

Synthesis Methods

The synthesis of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid involves several steps, including the reaction of 5-bromoindole with 3-bromopropionyl chloride to form the intermediate 3-(5-bromo-1H-indol-1-yl)propanoyl chloride, which is then reacted with piperidinecarboxylic acid to form 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid.

Scientific Research Applications

1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer, neurodegenerative diseases, and diabetes. In cancer research, 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. In neurodegenerative disease research, 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been shown to protect neurons against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. In diabetes research, 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-3-piperidinecarboxylic acid has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.

properties

IUPAC Name

1-[3-(5-bromoindol-1-yl)propanoyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3/c18-14-3-4-15-12(10-14)5-8-19(15)9-6-16(21)20-7-1-2-13(11-20)17(22)23/h3-5,8,10,13H,1-2,6-7,9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEDFZGSMQUKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC(=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid

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